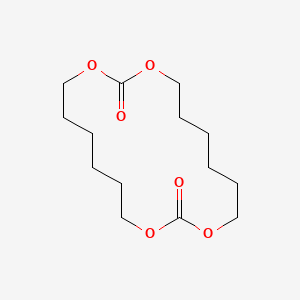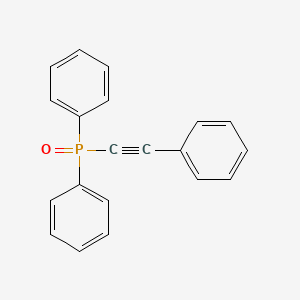
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione
Descripción general
Descripción
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione is a cyclic organic compound with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol . This compound is characterized by its unique structure, which includes four oxygen atoms forming a cyclic ether and two ketone groups. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with diacid chlorides in the presence of a base to form the cyclic ether structure. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione involves its interaction with molecular targets through its ketone and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione can be compared with other cyclic ethers and diketones:
1,4-Dioxane: A simpler cyclic ether with two oxygen atoms, used as a solvent and stabilizer.
Cyclohexanone: A cyclic ketone with a single ketone group, used in the production of nylon and other polymers.
1,3,5-Trioxane: A cyclic trimer of formaldehyde, used as a polymerization initiator and in the production of resins. The uniqueness of this compound lies in its combination of four oxygen atoms and two ketone groups, providing distinct reactivity and applications.
Propiedades
IUPAC Name |
1,3,10,12-tetraoxacyclooctadecane-2,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c15-13-17-9-5-1-2-6-10-18-14(16)20-12-8-4-3-7-11-19-13/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXCRAQMCMOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)OCCCCCCOC(=O)OCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B3394028.png)

![2,2'-[Oxybis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid](/img/structure/B3394043.png)

![Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate](/img/structure/B3394051.png)








